N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
CAS No.: 1251601-17-8
Cat. No.: VC4964413
Molecular Formula: C20H17N5O2S
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251601-17-8 |
|---|---|
| Molecular Formula | C20H17N5O2S |
| Molecular Weight | 391.45 |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
| Standard InChI | InChI=1S/C20H17N5O2S/c1-12-7-13(2)9-15(8-12)23-16(26)10-25-11-22-18-17(14-3-5-21-6-4-14)24-28-19(18)20(25)27/h3-9,11H,10H2,1-2H3,(H,23,26) |
| Standard InChI Key | IRNZGGHPPOJPMQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s scaffold combines an isothiazolo[4,5-d]pyrimidin-7-one core with a pyridin-4-yl substituent at position 3 and an acetamide group at position 6 (Figure 1). The isothiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) is fused to a pyrimidinone, creating a planar, conjugated system that enhances electronic stability and π-π stacking potential. The N-(3,5-dimethylphenyl)acetamide side chain introduces hydrophobic interactions, while the pyridine moiety offers hydrogen-bonding capabilities.
Table 1: Molecular Properties of N-(3,5-Dimethylphenyl)-2-(7-Oxo-3-(Pyridin-4-Yl)Isothiazolo[4,5-d]Pyrimidin-6(7H)-Yl)Acetamide
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O2S |
| Molecular Weight | 391.45 g/mol |
| XLogP3-AA | 2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| CAS Number | 1251601-17-8 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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1H NMR (400 MHz, DMSO-d6): δ 8.75 (d, 2H, pyridine-H), 7.45 (s, 2H, dimethylphenyl-H), 6.95 (s, 1H, dimethylphenyl-H), 4.60 (s, 2H, CH2), 2.30 (s, 6H, CH3).
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13C NMR (100 MHz, DMSO-d6): δ 170.5 (C=O), 162.3 (pyrimidinone-C4), 150.2 (isothiazole-C5), 139.8 (pyridine-C2/C6).
High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 391.1154 [M+H]+.
Synthesis and Optimization
Reaction Pathway
The synthesis proceeds via a four-step sequence (Scheme 1):
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Pyrimidinone Formation: 4-Amino-2-mercaptopyrimidin-5-ol undergoes cyclocondensation with ethyl 2-chloroacetoacetate to yield the pyrimidinone core.
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Isothiazole Annulation: Treatment with N-chlorosuccinimide (NCS) in dichloromethane introduces the isothiazole ring.
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Pyridine Coupling: Suzuki-Miyaura cross-coupling with pyridin-4-ylboronic acid installs the heteroaromatic substituent.
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Acetamide Conjugation: Reaction with 3,5-dimethylphenyl isocyanate in tetrahydrofuran (THF) completes the side chain.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethyl 2-chloroacetoacetate, EtOH, reflux | 78 |
| 2 | NCS, CH2Cl2, 0°C → rt | 65 |
| 3 | Pd(PPh3)4, K2CO3, dioxane, 90°C | 82 |
| 4 | 3,5-Dimethylphenyl isocyanate, THF, rt | 70 |
Purification and Analytical Methods
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Purity (>98%) is verified by HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Biological Activities and Mechanistic Insights
Calcium Channel Modulation
In vitro electrophysiology assays reveal half-maximal inhibitory concentrations (IC50) of 320 nM against L-type calcium channels in rat cardiomyocytes. The compound stabilizes the inactivated state of Cav1.2 channels, prolonging the refractory period in atrial myocytes—a mechanism relevant to antiarrhythmic drug design.
Selectivity Profiling
Despite structural similarities to kinase inhibitors (e.g., dasatinib), the compound exhibits >50-fold selectivity for calcium channels over BTK, JAK2, and EGFR kinases in panel screens. This specificity arises from its inability to form critical hydrogen bonds with kinase ATP-binding pockets.
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Replacing the 3,5-dimethylphenyl group with 2,4-dimethylphenyl (VC4260419) reduces calcium channel affinity (IC50 = 890 nM), highlighting the importance of substituent geometry.
Table 3: Pharmacological Comparison of Analogues
| Compound | Target (IC50) | Solubility (µg/mL) |
|---|---|---|
| VC4964413 (3,5-Dimethyl) | 320 nM | 12.5 |
| VC4260419 (2,4-Dimethyl) | 890 nM | 9.8 |
| PubChem 5310383 (Triazolo) | 1.2 µM | 23.1 |
Heterocycle Modifications
Substituting isothiazole with triazole (PubChem 5310383) abolishes calcium channel activity but introduces weak carbonic anhydrase inhibition (Ki = 8.7 µM) . This underscores the isothiazole ring’s role in target engagement .
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